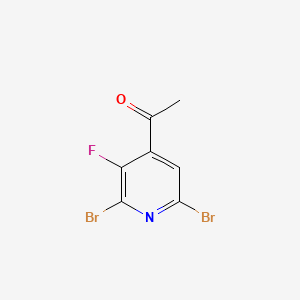
1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H4Br2FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in its structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method is the reaction of 2,6-dibromopyridine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the substitution of hydrogen atoms with bromine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in its structure allows it to form strong interactions with various biomolecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-3-fluoropyridine
- 2,6-Dibromo-4-fluoropyridine
- 3,5-Dibromo-2-fluoropyridine
Uniqueness
1-(2,6-Dibromo-3-fluoropyridin-4-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C7H4Br2FNO |
|---|---|
Molecular Weight |
296.92 g/mol |
IUPAC Name |
1-(2,6-dibromo-3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4Br2FNO/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,1H3 |
InChI Key |
CVSHSYJPUWCOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















